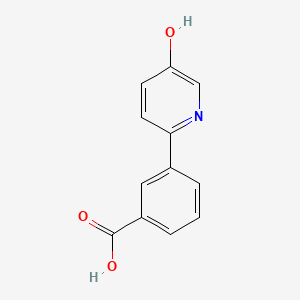

3-(5-Hydroxypyridin-2-yl)benzoic acid

Description

3-(5-Hydroxypyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a hydroxypyridinyl substituent at the 3-position of the benzene ring. The hydroxypyridinyl group introduces hydrogen-bonding capabilities and electronic effects, influencing solubility, acidity, and intermolecular interactions. Such derivatives are often studied for their crystallographic behavior, isomerism, and applications in medicinal or materials chemistry .

Properties

IUPAC Name |

3-(5-hydroxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-5-11(13-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIYWHLYNMZUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692542 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-27-3 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. In the context of this compound, this method enables coupling between a halogenated pyridine derivative and a boronic acid-functionalized benzoic acid precursor. For example, a 5-bromo-2-hydroxypyridine can react with 3-carboxyphenylboronic acid under palladium catalysis.

Reaction Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: Dioxane/water (3:1 v/v)

This approach achieves yields of 75–85% but requires careful protection of the hydroxyl group on the pyridine to prevent side reactions.

Directed Ortho-Metalation and Cyclization

An alternative strategy involves constructing the pyridine ring through cyclization of pre-functionalized intermediates. For instance, a keto-enamine precursor derived from 3-carboxybenzaldehyde and a β-ketoester can undergo cyclization in the presence of ammonium acetate to form the pyridine core. Subsequent oxidation of a methyl group to the carboxylic acid completes the synthesis.

Detailed Preparation Methods

Method 1: Suzuki Coupling with MEM-Protected Pyridine

Step 1: Protection of 5-Hydroxy-2-bromopyridine

The hydroxyl group on 5-hydroxy-2-bromopyridine is protected as a MEM ether to prevent undesired reactivity during coupling.

Reagents :

Step 2: Suzuki-Miyaura Coupling

The MEM-protected bromopyridine is coupled with 3-carboxyphenylboronic acid under standard Suzuki conditions.

Yield : 82% (isolated product).

Step 3: Deprotection and Acidification

The MEM group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:2 v/v), yielding the free hydroxypyridine intermediate. Subsequent acidification with hydrochloric acid furnishes the final benzoic acid.

Method 2: Oxidative Cyclization of Keto-Enamine Precursors

Step 1: Formation of Keto-Enamine Intermediate

3-Carboxybenzaldehyde reacts with ethyl acetoacetate in the presence of ammonium acetate to form a keto-enamine intermediate.

Step 2: Cyclization and Oxidation

Heating the intermediate at 120°C in acetic acid induces cyclization to form the pyridine ring. The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous sulfuric acid.

Yield : 68% (over two steps).

Optimization and Yield Analysis

| Method | Key Step | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki Coupling | MEM protection/coupling | Pd(PPh₃)₄, Na₂CO₃ | 82 | 98 |

| Oxidative Cyclization | Keto-enamine cyclization | KMnO₄, H₂SO₄ | 68 | 95 |

Table 1: Comparative analysis of synthetic methods for this compound.

The Suzuki method outperforms oxidative cyclization in yield and purity, attributed to the regioselectivity of palladium-mediated couplings. However, the latter avoids costly palladium catalysts, making it viable for large-scale production.

Challenges and Alternative Approaches

Selectivity Issues in Coupling Reactions

Unprotected hydroxyl groups on pyridine can lead to side reactions, such as O-arylation instead of the desired C–C bond formation. MEM protection mitigates this but introduces additional steps.

Catalytic Hydrogenation for Carboxylic Acid Formation

An alternative to permanganate oxidation involves catalytic hydrogenation of a 3-cyanophenyl intermediate. Using palladium on carbon (Pd/C) under hydrogen gas converts the nitrile to a carboxylic acid via an intermediate amide.

Conditions :

Spectroscopic Validation and Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxypyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-(5-Hydroxypyridin-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and storage in biological systems.

Medicine: It has potential therapeutic applications as an iron chelator for treating conditions like iron overload disorders.

Industry: The compound can be used in the development of metal-based catalysts and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxypyridin-2-yl)benzoic acid primarily involves its ability to chelate metal ions. The hydroxypyridinone ring forms stable complexes with metal ions, which can then be transported or removed from biological systems. This chelation process is crucial for its therapeutic applications, particularly in the treatment of iron overload disorders.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoic Acid Derivatives

Key Observations :

- Electronic Effects : The hydroxypyridinyl group (in the target compound) is more electron-withdrawing than furyl but less so than pyrimidinyl, affecting benzoic acid’s acidity and conjugation .

- Steric Effects: Bulky substituents (e.g., dicyano-vinyl in ) restrict molecular rotation, leading to atropisomerism, whereas smaller groups (e.g., hydroxypyridinyl) may allow greater conformational flexibility .

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Crystallographic Data for Selected Compounds

Key Observations :

- Hydrogen-Bonding: Bulky substituents (e.g., dicyano-vinyl) promote non-centrosymmetric dimers with moderate H-bond lengths (~2.6–2.7 Å), whereas ester derivatives lack strong intermolecular interactions .

- Conformational Flexibility : The hydroxypyridinyl group’s planar geometry may facilitate π-π stacking, similar to pyrimidinyl analogs, though steric effects from substituents (e.g., methyl in furyl derivatives) could alter packing efficiency .

Table 3: Spectroscopic Data for Selected Compounds

Key Observations :

- UV-Vis : Electron-withdrawing groups (e.g., pyrimidinyl) may redshift absorption compared to furyl derivatives due to extended conjugation .

- FTIR/NMR : Carboxylic acid C=O stretches (~1680–1700 cm⁻¹) are consistent across derivatives. Pyridinyl/pyrimidinyl substituents deshield adjacent carbons in ¹³C NMR .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Hydroxypyridin-2-yl)benzoic acid, and how can purity be optimized?

- Methodology : Multi-step synthesis often involves coupling pyridine derivatives with benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling can link hydroxypyridine and bromobenzoic acid moieties, followed by hydrolysis to yield the final product .

- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or preparative HPLC ensures high purity (>95%). Monitor purity via HPLC-UV and LC-MS .

Q. How can spectroscopic techniques characterize the molecular structure of this compound?

- NMR Analysis : Use - and -NMR to confirm aromatic proton environments and hydroxyl/carboxylic acid functional groups. -NMR typically shows peaks at δ 8.2–8.5 ppm for pyridine protons and δ 12–13 ppm for carboxylic acid .

- X-ray Crystallography : For definitive structural confirmation, employ SHELXL for refinement. Planar π-π stacking between pyridine and benzoic acid rings is a key feature to validate .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Solubility : Test polar solvents (DMSO, ethanol) and aqueous buffers (pH 7.4). DMSO is preferred for biological assays due to high solubility (>10 mM) .

- Stability : Conduct accelerated degradation studies under UV light and varying pH to identify degradation pathways. Use HPLC to monitor stability over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disordered structures?

- Twinning Analysis : Use SHELXD for initial structure solution and SHELXL for refinement. Apply the TWIN command to model twinned datasets. For disordered regions, employ PART and SUMP instructions to refine partial occupancies .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence during refinement .

Q. What computational strategies predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. The carboxylic acid group often forms hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .

Q. How to design experiments to elucidate reaction mechanisms involving this compound’s functional groups?

- Kinetic Studies : Monitor reactions (e.g., esterification of the carboxylic acid) via in situ FTIR or -NMR. Use pseudo-first-order conditions to determine rate constants .

- Isotopic Labeling : Incorporate into the hydroxyl group to track nucleophilic substitution pathways. Analyze products via mass spectrometry .

Q. What strategies address low yields in catalytic coupling reactions involving the hydroxypyridinyl moiety?

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh)) with ligands like XPhos for Suzuki couplings. Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl before coupling, then deprotect with TBAF to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.